1-(3-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(3-Fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to the dihydropyridine carboxamide class. Its structure features a 3-fluorobenzyl group at position 1 and a 4-fluorophenyl carboxamide moiety at position 3 of the dihydropyridine core. Fluorine substituents are strategically incorporated to enhance lipophilicity, metabolic stability, and target binding affinity, common strategies in kinase inhibitor design .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-14-6-8-16(9-7-14)22-18(24)17-5-2-10-23(19(17)25)12-13-3-1-4-15(21)11-13/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGNCWJDDQQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of a suitable fluorobenzyl halide with the dihydropyridine intermediate.
Amidation: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced dihydropyridine derivatives.
Substitution: The fluorine atoms on the benzyl and phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where dihydropyridine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a dihydropyridine carboxamide scaffold with several derivatives, differing primarily in substituents. Key structural analogs include:
Key Observations:
- Fluorine vs. Methoxy Groups : The 4-fluorophenyl group in the target compound may enhance target binding via hydrophobic interactions compared to the 4-methoxyphenyl group in , which could improve solubility but reduce membrane permeability.
- BMS-777607 : The addition of a 4-ethoxy and chloropyridinyloxy group in BMS-777607 confers high Met kinase selectivity and oral bioavailability, absent in the target compound .
- Merestinib : Incorporation of a bulkier indazolyl group broadens kinase inhibition (Axl/Met/ROS1), suggesting that substituent size directly influences target spectrum .
Pharmacological and Therapeutic Profiles
- BMS-777607: Demonstrated potent inhibition of Met kinase (IC₅₀ = 3.5 nM) and efficacy in xenograft models, leading to its development as an anticancer agent .
- Merestinib: Exhibits nanomolar potency against Axl and Met, with clinical trials highlighting its role in overcoming resistance to EGFR inhibitors .
- Sulfonamide Derivatives : While structurally distinct (e.g., compound 18 , IC₅₀ = 35 μg/mL against HCT116), these highlight the importance of the carboxamide moiety in cytotoxicity, though the target compound’s fluorinated groups may improve potency.
Structure-Activity Relationship (SAR) Insights
- Position 1 Substituents : The 3-fluorobenzyl group in the target compound may optimize steric interactions in kinase ATP-binding pockets, similar to BMS-777607’s 4-fluorophenyl group .
- Position 3 Carboxamide : The 4-fluorophenyl group likely enhances π-π stacking with kinase residues, whereas dimethoxy substituents (e.g., ) may reduce off-target effects by altering electron distribution.
- Oral Bioavailability : BMS-777607’s 4-ethoxy group improves metabolic stability, a feature absent in the target compound but critical for clinical translation .
Biological Activity
1-(3-Fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H16F2N2O3
- Molecular Weight : 372.35 g/mol
- CAS Number : 946246-62-4
The compound exhibits biological activity primarily through its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in inflammatory and cancer pathways.
Key Mechanisms:
- Inhibition of Phosphodiesterases (PDEs) : The compound has demonstrated inhibitory effects on PDE4D, which plays a role in inflammation and cognitive functions. Its IC50 value against PDE4D is reported to be around 0.39 µM, indicating potent activity compared to traditional inhibitors like theophylline .
- Anti-inflammatory Activity : In vivo studies have shown that the compound can reduce bronchial eosinophilia and airway hyperactivity in animal models, suggesting its utility in treating conditions like asthma .
- Antitumor Activity : Recent investigations have highlighted its selective antitumor effects against hepatocellular carcinoma (HCC), independent of PDE inhibition. This suggests a dual mechanism where the compound may act both as an anti-inflammatory and an antitumor agent .
Biological Activity Data
The following table summarizes the biological activities reported for 1-(3-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide:
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological models:
- Asthma Model in Guinea Pigs : A study demonstrated that the compound significantly reduced airway hyperactivity and eosinophilic inflammation when administered in a controlled setting. This supports its potential use as a therapeutic agent for asthma management .
- Cancer Cell Lines : In vitro studies revealed that the compound inhibited the proliferation of HCC cell lines, showcasing its potential as an anticancer agent. The mechanism appears to be linked to apoptosis induction and cell cycle arrest .
Q & A
Q. What synthetic routes are commonly employed for synthesizing 1-(3-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, similar pyridine-3-carboxamide derivatives are synthesized using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and substituted benzaldehydes under controlled conditions (e.g., reflux in toluene with molecular sieves) . Key intermediates like 3-fluoro-benzaldehyde are used to introduce fluorinated substituents. Reaction optimization often involves monitoring by TLC and HPLC for purity validation .
Q. How is the structural identity of this compound confirmed in academic research?
X-ray crystallography is the gold standard for structural confirmation. For instance, the crystal structure of the closely related compound N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was resolved using single-crystal X-ray diffraction, revealing bond lengths (e.g., C=O at 1.23 Å) and dihedral angles critical for molecular conformation . Complementary techniques include H/C NMR, FT-IR (for carbonyl and amide groups), and high-resolution mass spectrometry (HRMS) .
Q. What analytical methods are used to assess purity and stability?
Purity is validated via HPLC (e.g., C18 columns with UV detection at 254 nm) and elemental analysis. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. For fluorinated analogs, F NMR is employed to monitor fluorine-specific interactions .
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data for this compound?
Discrepancies in activity data (e.g., IC values across assays) are addressed through:
- Dose-response revalidation : Repeating assays with standardized protocols.
- Target selectivity profiling : Using kinase panels or receptor-binding assays to rule off-target effects.
- Computational docking : Molecular dynamics simulations to assess binding mode consistency with structural data (e.g., interactions with fluorophenyl groups in hydrophobic pockets) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Key approaches include:
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or prodrug design (e.g., esterification of the carboxamide).
- Metabolic stability : Introducing electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation.
- Bioavailability testing : Pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .
Q. How are structure-activity relationships (SAR) explored for fluorinated analogs?
SAR studies systematically modify substituents on the benzyl and phenyl rings. For example:
Q. What computational methods predict the compound’s interaction with biological targets?
Docking software (AutoDock Vina, Schrödinger) and density functional theory (DFT) calculate binding energies and frontier molecular orbitals. For instance, the carboxamide’s carbonyl oxygen often participates in hydrogen bonding with catalytic lysine residues in kinases, while fluorinated aryl groups enhance π-π stacking .
Data Contradiction Analysis
Q. How to address conflicting results in cytotoxicity assays across cell lines?
Q. What methodologies reconcile discrepancies in synthetic yields?
- Reaction monitoring : In-situ FT-IR to track intermediate formation.
- Catalyst screening : Compare Pd/C vs. CuI in coupling reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) vs. toluene for cyclization efficiency .
Experimental Design Considerations
Q. How to design a robust protocol for scaling up synthesis?
- Process analytical technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time monitoring.
- Purification optimization : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water).
- Safety protocols : Address hazards of fluorinated intermediates (e.g., HF byproduct mitigation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
